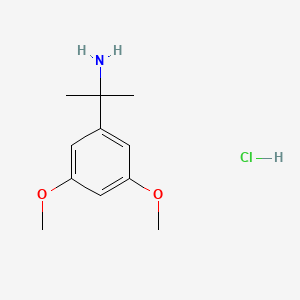
2-(3,5-Dimethoxyphenyl)propan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 2-(3,5-diméthoxyphényl)propan-2-amine est un composé organique appartenant à la classe des phénéthylamines. Il se caractérise par la présence de deux groupes méthoxy liés au cycle benzénique et d'un groupe amine lié à la chaîne propane.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du chlorhydrate de 2-(3,5-diméthoxyphényl)propan-2-amine implique généralement les étapes suivantes :
Matières premières : La synthèse commence par le 3,5-diméthoxybenzaldéhyde et le nitroéthane.
Formation du nitroalcène : L'aldéhyde est condensé avec le nitroéthane en présence d'une base comme l'acétate d'ammonium pour former l'intermédiaire nitroalcène.
Réduction : Le nitroalcène est ensuite réduit à l'aide d'un agent réducteur comme l'hydrure de lithium et d'aluminium (LiAlH4) pour former l'amine correspondante.
Formation du sel de chlorhydrate : L'amine libre est ensuite convertie en son sel de chlorhydrate par traitement avec de l'acide chlorhydrique.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais sont optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, de systèmes automatisés et de mesures strictes de contrôle de la qualité pour garantir une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 2-(3,5-diméthoxyphényl)propan-2-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants comme le permanganate de potassium (KMnO4) pour former les cétones ou les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4).
Substitution : Les groupes méthoxy sur le cycle benzénique peuvent subir des réactions de substitution nucléophile, souvent en utilisant des réactifs comme l'hydrure de sodium (NaH) ou le tert-butylate de potassium (KOtBu).
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4) en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium (LiAlH4) dans l'éther anhydre.
Substitution : Hydrure de sodium (NaH) dans le diméthylsulfoxyde (DMSO).
Principaux produits
Oxydation : Cétones ou acides carboxyliques.
Réduction : Amines correspondantes.
Substitution : Diverses phénéthylamines substituées.
Applications de la recherche scientifique
Le chlorhydrate de 2-(3,5-diméthoxyphényl)propan-2-amine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques, notamment son interaction avec les récepteurs des neurotransmetteurs.
Médecine : Recherché pour ses effets thérapeutiques potentiels, en particulier dans le domaine de la psychopharmacologie.
Industrie : Utilisé dans le développement de nouveaux matériaux et de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 2-(3,5-diméthoxyphényl)propan-2-amine implique son interaction avec diverses cibles moléculaires, notamment les récepteurs des neurotransmetteurs dans le cerveau. On pense qu'il module l'activité des récepteurs de la sérotonine, de la dopamine et de la noradrénaline, conduisant à des changements d'humeur, de perception et de cognition. Les voies et les cibles moléculaires exactes sont encore à l'étude.
Applications De Recherche Scientifique
2-(3,5-Dimethoxyphenyl)propan-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of psychopharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dimethoxyphenyl)propan-2-amine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors in the brain. It is believed to modulate the activity of serotonin, dopamine, and norepinephrine receptors, leading to changes in mood, perception, and cognition. The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorhydrate de 2-(3,4-diméthoxyphényl)propan-2-amine
- Chlorhydrate de 2-(3,5-dichlorophényl)propan-2-amine
- 2,5-diméthoxyamphétamine
Unicité
Le chlorhydrate de 2-(3,5-diméthoxyphényl)propan-2-amine est unique en raison du positionnement spécifique des groupes méthoxy sur le cycle benzénique, qui influence sa réactivité chimique et son activité biologique. Comparé à des composés similaires, il peut présenter des effets pharmacologiques et des propriétés chimiques différents, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C11H18ClNO2 |
|---|---|
Poids moléculaire |
231.72 g/mol |
Nom IUPAC |
2-(3,5-dimethoxyphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-11(2,12)8-5-9(13-3)7-10(6-8)14-4;/h5-7H,12H2,1-4H3;1H |
Clé InChI |
QOCZZUMRTZZSOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=CC(=C1)OC)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


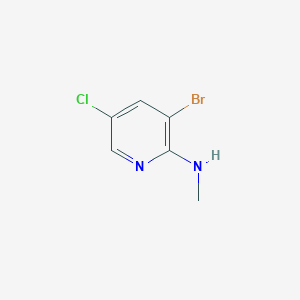
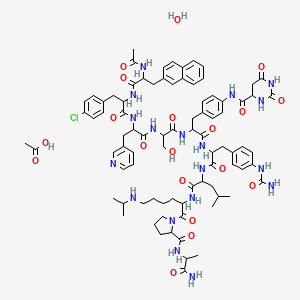
![5-Methoxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12302110.png)
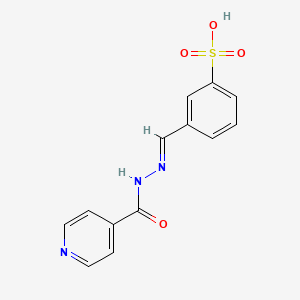
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12302122.png)
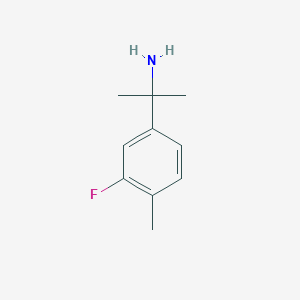

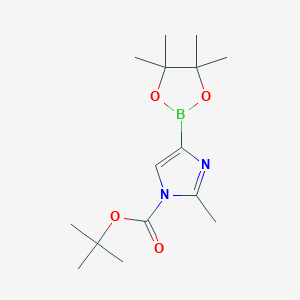

![1-{6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-N-methyl-1H-pyrazole-4-carboxamide hydrate](/img/structure/B12302145.png)
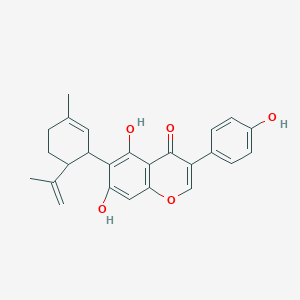
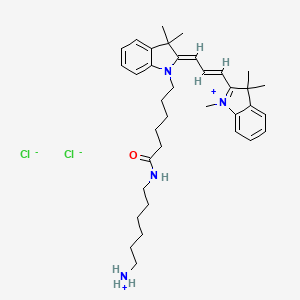

![4-[[3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B12302164.png)
